molecular formula C11H16N2O3 B7818442 tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate

tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate

Cat. No.: B7818442
M. Wt: 224.26 g/mol
InChI Key: FNGDRRWCPLWUDZ-UHFFFAOYSA-N
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Description

Tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photoredox-Catalyzed Amination

  • tert-Butyl ((perfluoropyridin-4-yl)oxy)carbamate is used in the photoredox-catalyzed amination of o-hydroxyarylenaminones, enabling the assembly of a range of 3-aminochromones under mild conditions. This process has broad applications in synthesizing diverse amino pyrimidines (Wang et al., 2022).

Synthesis of Pyrrolidinones and Chromones

  • The compound serves as an intermediate in synthesizing various pyrrolidinones and chromones, playing a crucial role in chemical syntheses (Weber et al., 1995).

Preparation of 3-Arylated Imidazo[4,5-b]pyridin-2-ones

  • It is used in the one-pot tandem palladium-catalyzed amination and intramolecular amidation, facilitating the preparation of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones from primary anilines (Scott, 2006).

Lithiation of N-(Pyridin-3-ylmethyl) Derivatives

  • The compound is used in the lithiation of N-(pyridin-3-ylmethyl)pivalamide and tert-butyl N-(pyridin-3-ylmethyl)carbamate. This process is significant for creating various substituted derivatives (Smith et al., 2013).

Synthesis of Carbocyclic Analogues

  • It acts as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).

Synthesis of Natural Product Intermediates

  • It has been utilized in synthesizing intermediates of natural products like jaspine B, showing cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).

Palladium-Catalyzed Coupling Reactions

  • It is involved in palladium-catalyzed coupling reactions to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

Preparation of Antiinflammatory Agents

  • The compound has been used in synthesizing antiinflammatory agents such as 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which show promise as antiinflammatory/analgesic agents (Ikuta et al., 1987).

Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)pyridin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-4-5-12-6-8(9)7-14/h4-6,14H,7H2,1-3H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGDRRWCPLWUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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